molecular formula C21H27N3O2 B5550845 3-(1-苄基-1H-咪唑-2-基)-1-(四氢-2H-吡喃-4-基羰基)哌啶

3-(1-苄基-1H-咪唑-2-基)-1-(四氢-2H-吡喃-4-基羰基)哌啶

货号 B5550845
分子量: 353.5 g/mol
InChI 键: YSPCOTRVIIWKNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules similar to the compound often involves multi-step chemical reactions, starting from simpler building blocks. For instance, Goli-Garmroodi et al. (2015) described the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, showcasing a method that might be applicable for constructing similar structures through reactions involving imidazole derivatives and piperidine under specific conditions (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to "3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine" has been analyzed through various techniques, including X-ray diffraction and spectral analyses. For example, Abdel-Wahab et al. (2023) confirmed the structure of a newly synthesized heterocycle through X-ray diffraction, providing insights into the arrangement of atoms and the overall geometry of such compounds (Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs include cyclization, nucleophilic substitution, and addition reactions. The structure and reactivity of these compounds can be significantly influenced by the presence of functional groups such as imidazole, piperidine, and tetrahydropyran rings. For instance, the synthesis and reactivity of imidazopyridines with a chiral substituent at the nitrogen atom, as described by Bukhryakov et al. (2012), could provide insights into similar chemical transformations (Bukhryakov et al., 2012).

科学研究应用

合成方法学及衍生化合物

  • 咪唑类偶氮化合物的芳基化,包括使用溴吡啶对咪唑进行芳基化,然后还原吡啶环,为偶氮基哌啶提供了一种便捷的合成途径。此方法有可能用于合成与“3-(1-苄基-1H-咪唑-2-基)-1-(四氢-2H-吡喃-4-基羰基)哌啶”相关的化合物 (Shevchuk 等人,2012).
  • 通过 2-(1H-苯并[d]咪唑-2-基)乙腈反应合成新型苯并[4,5]咪唑[1,2-a]吡啶衍生物,展示了咪唑衍生物在生成复杂结构方面的多功能性,可能适用于该化合物的衍生物 (Goli-Garmroodi 等人,2015).
  • 合成具有氮原子手性取代基的咪唑吡啶和苯并咪唑衍生物,然后将其转化为哌嗪衍生物,说明了类似化合物的生物活性衍生物的化学灵活性和潜力 (Bukhryakov 等人,2012).

生物学应用和筛选

  • 在微波辐射下合成并筛选了抗菌、抗结核和抗疟疾活性的稠合吡喃衍生物组合库,突出了此类化合物在药物发现中的潜力,包括“3-(1-苄基-1H-咪唑-2-基)-1-(四氢-2H-吡喃-4-基羰基)哌啶”的衍生物,用于解决各种传染病 (Kalaria 等人,2014).
  • 在 4-苄基-1-哌啶基炔基吡咯、吡唑和咪唑中发现亚型选择性 NMDA 受体配体,例如 NMDA 受体 NR1A/2B 亚型的强效拮抗剂,表明该化合物的结构类似物可能具有重要的神经学应用,可能有助于治疗帕金森病和其他神经系统疾病 (Wright 等人,1999).

属性

IUPAC Name

[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c25-21(18-8-13-26-14-9-18)24-11-4-7-19(16-24)20-22-10-12-23(20)15-17-5-2-1-3-6-17/h1-3,5-6,10,12,18-19H,4,7-9,11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPCOTRVIIWKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCOCC2)C3=NC=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。